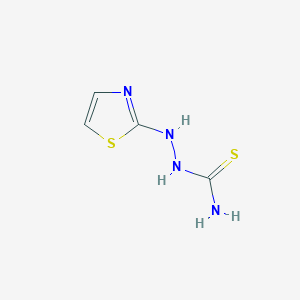

Thiazolyl-thiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolyl-thiosemicarbazide is a compound that contains a thiazole ring and a thiosemicarbazide group . Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiosemicarbazide is a chemical compound with the formula H2NC(S)NHNH2 . It is related to thiourea (H2NC(S)NH2) by the insertion of an NH center .

Synthesis Analysis

Thiazolyl-thiosemicarbazide can be synthesized using various methods. For instance, thiazolyl triazole derivatives can be synthesized starting from ethyl acetoacetate by microwave organic reaction enhancement method (MORE) . Another approach involves the use of thiosemicarbazides and 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The thiazole ring in Thiazolyl-thiosemicarbazide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazolyl-thiosemicarbazide can undergo various chemical reactions. For instance, thiosemicarbazides are precursors to thiosemicarbazones and are precursors to heterocycles . They can also be used to build a variety of heterocycles and bioactive molecules .Physical And Chemical Properties Analysis

Thiosemicarbazide, a component of Thiazolyl-thiosemicarbazide, is an odorless, white, sand-like powder . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Anticancer Properties

Thiazolyl-thiosemicarbazide derivatives have garnered substantial attention due to their potential as anticancer agents . Researchers have synthesized novel 1,3,4-thiadiazoles and evaluated their anti-proliferative effectiveness against cancer cell lines. Among these compounds, 4d exhibited the highest cytotoxic activity against U87 glioblastoma cells, while 4i showed efficacy against HeLa cervical cancer cells. Additionally, compound 3b demonstrated selective cytotoxicity against both cancer cell types. Molecular studies revealed that 4e surpassed the standard acetazolamide in inhibiting carbonic anhydrase IX (CA IX) activity, suggesting a promising mechanism of action .

Antimicrobial Applications

Thiazolyl-thiosemicarbazide derivatives have also demonstrated antimicrobial properties . Their convenient synthesis and subsequent reactions with compounds containing C=O and C=N groups yield biologically active molecules such as triazoles and thiazoles. These compounds could potentially serve as novel antimicrobial agents .

Antioxidant Potential

While further research is needed, thiosemicarbazones, including thiazolyl-thiosemicarbazide, have been explored for their antioxidant properties . These compounds may contribute to combating oxidative stress and related diseases .

Safety and Hazards

Orientations Futures

Thiazole derivatives, including Thiazolyl-thiosemicarbazide, have shown potential as antimicrobial agents . The development of multifunctional drugs and improving their activity should be a focus of future research . This paper will offer great recommendations for potential medicine designs in the future .

Mécanisme D'action

Target of Action

Thiazolyl-thiosemicarbazide and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of these compounds are cancer cell lines such as U87 and HeLa . Additionally, they have been shown to inhibit human carbonic anhydrase IX , an enzyme that plays a crucial role in maintaining pH homeostasis in cancer cells .

Mode of Action

Thiazolyl-thiosemicarbazide interacts with its targets primarily through inhibition. For instance, it inhibits the activity of carbonic anhydrase IX, thereby disrupting the pH regulation in cancer cells . This disruption can lead to a hostile environment for the cancer cells, inhibiting their growth and proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by Thiazolyl-thiosemicarbazide affects the reversible hydration of carbon dioxide to bicarbonate ions . This process is crucial for pH regulation within cells. Disruption of this pathway can lead to an imbalance in the intracellular pH, which can induce cell death, particularly in cancer cells that are highly dependent on pH homeostasis .

Pharmacokinetics

The effectiveness of the compound against various cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The primary result of Thiazolyl-thiosemicarbazide’s action is the inhibition of cancer cell growth and proliferation . For instance, certain derivatives of Thiazolyl-thiosemicarbazide have shown high cytotoxic activity against U87 and HeLa cancer cell lines . This cytotoxic activity is likely due to the disruption of pH homeostasis within the cancer cells, leading to cell death .

Action Environment

The action of Thiazolyl-thiosemicarbazide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrase IX and, consequently, the effectiveness of Thiazolyl-thiosemicarbazide . .

Propriétés

IUPAC Name |

(1,3-thiazol-2-ylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S2/c5-3(9)7-8-4-6-1-2-10-4/h1-2H,(H,6,8)(H3,5,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDNCTZAYWZAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)indoline](/img/structure/B2427591.png)

![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)

![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)